Umuravumbolide

Description

Contextual Significance of 6-Substituted 5,6-Dihydro-α-Pyrones in Natural Product Chemistry

The 6-substituted 5,6-dihydro-α-pyrone scaffold is a recurring structural motif found in a diverse array of natural products. dntb.gov.ua These compounds, isolated from various plant species, fungi, and insects, exhibit a wide spectrum of biological activities. dntb.gov.uaacs.org Their applications are vast, ranging from roles as plant growth inhibitors and pheromones to possessing antifeedant, antifungal, antibacterial, and antitumor properties. acs.org The electrophilic nature of the α,β-unsaturated δ-lactone ring is often credited for the bioactivity of these molecules, making them compelling targets for synthetic chemists and pharmacologists alike. lookchem.com The structural diversity within this family of natural products provides a rich platform for the discovery of new therapeutic agents. dntb.gov.uamdpi.comdntb.gov.ua

Historical Overview of Umuravumbolide Discovery and Initial Characterization

This compound, along with its precursor desacetylthis compound (B1246029), was first isolated in 1979 by Van Puyvelde and his team from the leaves of Tetradenia riparia (also known as Iboza riparia), a plant from the Lamiaceae family native to central and southern Africa. acs.orglookchem.comnih.gov Extracts from this plant have been traditionally used to remedy various ailments. lookchem.com Initial investigations into the structure of these compounds were conducted, leading to the identification of this compound as 5,6-dihydro-6-(3-acetoxy-1-heptenyl)-2-pyrone and desacetylthis compound as its corresponding deacylated form. researchgate.netfrontiersin.org However, these early studies contained inaccuracies regarding the geometry of the side-chain double bond and the compound's optical activity. acs.org

Structural Elucidation and Absolute Configuration Confirmation of this compound

The definitive structure and stereochemistry of this compound were not fully established until later, more detailed investigations were carried out. These studies were crucial in correcting the initial misinterpretations and providing a complete and accurate picture of the molecule's three-dimensional architecture.

Early Structural Investigations and Ambiguities

Initial reports by Van Puyvelde and coworkers erroneously proposed that this compound possessed an E (trans) configuration for the double bond in its side chain. acs.org Furthermore, they reported the compound as being optically inactive. acs.org These initial findings were later challenged and revised based on more sophisticated analytical techniques.

Establishment of Z-Olefin Geometry

In 1995, a significant revision of the structure was published by Davies-Coleman and Rivett. nih.govacs.org Through careful analysis of spectroscopic data, they conclusively established that the double bond in the side chain of this compound has a Z (cis) geometry. acs.orgnih.gov This correction was a critical step in understanding the true structure of the natural product.

Determination of Stereocenter Configurations

The work by Davies-Coleman and Rivett also addressed the issue of the compound's chirality. acs.orgnih.gov They determined the absolute configurations of the two stereocenters present in the molecule. acs.orgnih.gov This was later unequivocally confirmed through the first asymmetric total synthesis of both desacetylthis compound and this compound by Ramachandran and colleagues, which solidified the revised structural assignment. acs.orgnih.govnih.gov

Advanced Spectroscopic Methodologies for Structural Validation (e.g., Nuclear Magnetic Resonance, Circular Dichroism)

The structural revision and confirmation of this compound relied heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR experiments, was instrumental in determining the connectivity of the atoms and the relative stereochemistry. acs.orgresearchgate.netnih.gov

Circular Dichroism (CD) spectroscopy played a pivotal role in establishing the absolute configuration of the stereocenters. acs.orgresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing crucial information about their three-dimensional structure. u-tokyo.ac.jpmdpi.com The CD spectrum of a chiral α,β-unsaturated γ-lactone typically shows characteristic Cotton effects that can be correlated to the absolute configuration at the chiral center adjacent to the lactone ring. researchgate.net For this compound, the analysis of its CD spectrum was key to assigning the correct stereochemistry. acs.orgresearchgate.net

The combination of these powerful analytical methods allowed for the unambiguous determination of the complete structure of this compound, resolving the initial ambiguities and providing a solid foundation for further research into its synthesis and biological properties.

Data Tables

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference |

| ¹H NMR | Signals confirming the Z-olefin geometry and the presence of the 5,6-dihydro-α-pyrone ring. | researchgate.net |

| ¹³C NMR | Carbon shifts consistent with the assigned structure, including the lactone carbonyl and olefinic carbons. | researchgate.net |

| Circular Dichroism (CD) | Cotton effects used to determine the absolute configuration of the stereocenters. | acs.orgresearchgate.net |

| Infrared (IR) | Absorptions indicating the presence of hydroxyl, α,β-unsaturated γ-lactone, and acetate (B1210297) functional groups. | researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provided the exact molecular formula. | acs.org |

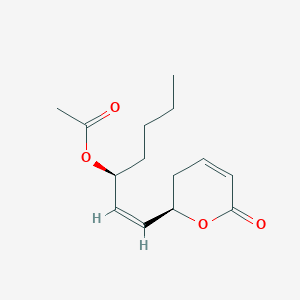

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H20O4 |

|---|---|

Poids moléculaire |

252.31 g/mol |

Nom IUPAC |

[(Z,3S)-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]hept-1-en-3-yl] acetate |

InChI |

InChI=1S/C14H20O4/c1-3-4-6-12(17-11(2)15)9-10-13-7-5-8-14(16)18-13/h5,8-10,12-13H,3-4,6-7H2,1-2H3/b10-9-/t12-,13+/m0/s1 |

Clé InChI |

NIMODSMHVSSGLL-GWJJPBGRSA-N |

SMILES isomérique |

CCCC[C@@H](/C=C\[C@H]1CC=CC(=O)O1)OC(=O)C |

SMILES canonique |

CCCCC(C=CC1CC=CC(=O)O1)OC(=O)C |

Synonymes |

umuravumbolide |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Umuravumbolide

Botanical Source: Tetradenia riparia (Lamiaceae Family)

Umuravumbolide is a naturally occurring α-pyrone that is isolated from Tetradenia riparia, a plant belonging to the Lamiaceae family. vulcanchem.comnih.govmdpi.comfrontiersin.org This aromatic shrub is the primary botanical source of the compound. vulcanchem.comnih.gov

Tetradenia riparia, also known as ginger bush or misty plume bush, is native to southern and central Africa. vulcanchem.comwikipedia.org Its natural habitat includes regions in South Africa, Swaziland, Namibia, Angola, and extends northwards through tropical East Africa, including Kenya, Uganda, and Tanzania, all the way to Ethiopia. wikipedia.orgccsenet.org The plant typically thrives along riverbanks, at forest margins, and in dry, wooded valleys and hillsides. nih.govccsenet.org

In its native regions, T. riparia holds significant ethnobotanical importance. nih.gov It is a well-known medicinal plant, particularly in Rwanda, where it is referred to as "umuaravumba". nih.gov Traditional uses include remedies for a variety of ailments such as malaria, gastrointestinal issues, respiratory problems, and headaches. nih.govresearchgate.net The plant is often cultivated near homes for its mosquito-repellent properties. nih.govresearchgate.net In Tanzania, it is used by several ethnic groups including the Chagga, Pare, Meru, and Maasai for medicinal purposes. ccsenet.org

Table 1: Geographical Distribution of Tetradenia riparia

| Region | Countries |

|---|---|

| Southern Africa | South Africa, Swaziland, Namibia, Angola, Botswana wikipedia.orgccsenet.org |

| East Africa | Kenya, Uganda, Tanzania, Malawi, Zambia ccsenet.org |

| Horn of Africa | Ethiopia ccsenet.org |

Research has indicated that this compound and its related compounds are primarily concentrated in the leaves of Tetradenia riparia. nih.govfrontiersin.org Studies focusing on the isolation of these compounds have consistently utilized the leaves as the starting material. nih.govfrontiersin.orgsci-hub.se The essential oil produced from the leaves and flower buds is rich in terpenoid compounds. nih.gov While other parts of the plant, such as the stems and flower buds, also contain various bioactive compounds, the leaves are the principal source for the extraction of this compound. nih.govfrontiersin.org

Geographical Distribution and Ethnobotanical Relevance of Tetradenia riparia

Extraction and Chromatographic Purification Strategies for this compound

The isolation of this compound from Tetradenia riparia involves a multi-step process that begins with extraction using organic solvents, followed by sophisticated chromatographic techniques to purify the compound.

The initial step in isolating this compound involves the extraction of the compound from the dried and powdered leaves of T. riparia. frontiersin.orgsci-hub.se A common method employed is Soxhlet extraction, a technique that allows for the continuous extraction of a compound from a solid material. frontiersin.org Various solvent systems have been utilized for this purpose.

One documented method involves using acetone (B3395972) as the solvent in a Soxhlet apparatus. nih.govfrontiersin.org Another approach uses methanol (B129727) for an extended period, followed by a series of liquid-liquid extractions. frontiersin.org In a different procedure, dried leaf powder was sequentially extracted with hexane (B92381), ethyl acetate (B1210297), methanol, and water. sci-hub.senih.gov The choice of solvent significantly impacts the profile of the extracted compounds. For instance, ethyl acetate and dichloromethane (B109758) fractions have been shown to be particularly rich in this compound and its analogues. sci-hub.senih.govresearchgate.net

Table 2: Solvent Systems Used in the Extraction of this compound

| Extraction Method | Solvent(s) | Plant Part Used |

|---|---|---|

| Soxhlet Extraction | Acetone | Dried Leaves nih.govfrontiersin.org |

| Soxhlet Extraction | Methanol | Dried Leaves frontiersin.org |

| Sequential Maceration | Hexane, Ethyl Acetate, Methanol, Water | Dried Leaf Powder sci-hub.senih.gov |

Following the initial extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes further separation and purification. Advanced chromatographic techniques are essential for isolating pure this compound.

Column chromatography using silica (B1680970) gel is a widely employed method. frontiersin.orgsci-hub.seresearchgate.net The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent like hexane or benzene (B151609) and a more polar solvent like ethyl acetate or chloroform. frontiersin.orgsci-hub.se For example, a gradient of hexane-ethyl acetate has been successfully used to separate fractions containing this compound. frontiersin.orgsci-hub.se

Flash chromatography, a faster version of column chromatography that uses pressure, is also utilized for purification. frontiersin.orgnih.govacs.org This technique, often with a silica gel stationary phase and a solvent system like hexane/ethyl acetate, allows for efficient separation of the desired compound. nih.govacs.org Further purification can be achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), to obtain highly pure this compound.

During the extraction and purification process of this compound, its analogues are often co-isolated. nih.govfrontiersin.orgnih.gov A notable analogue is Deacetylthis compound, which lacks the acetyl group present in this compound. frontiersin.orgnih.gov

The separation of this compound from Deacetylthis compound and other related compounds is achieved through the same chromatographic methods described above. The difference in polarity between this compound and Deacetylthis compound allows for their separation using techniques like silica gel column chromatography. frontiersin.org For instance, an ethyl acetate-hexane solvent system can effectively separate these two compounds. frontiersin.org Bioassay-guided fractionation, where the fractions are tested for biological activity at each step, has also been employed to specifically target and isolate these active compounds. sci-hub.senih.govresearchgate.net

Total and Asymmetric Synthesis of Umuravumbolide and Its Analogues

Retrosynthetic Analyses Guiding Umuravumbolide Synthesis

The total synthesis of a complex natural product like this compound is guided by a logical process of deconstruction known as retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available precursors. For this compound, the primary structural features to consider are the α,β-unsaturated δ-lactone (pyranone) ring, the two stereocenters at positions C6 and C9, and the Z-configured double bond in the exocyclic side chain. nih.gov

Several retrosynthetic strategies have been devised, often sharing common key disconnections. A frequent approach involves the late-stage formation of the pyranone ring via a Ring-Closing Metathesis (RCM) reaction. acs.orgresearchgate.net This transforms the retrosynthetic challenge into the assembly of a key acyclic diene precursor, which is typically an ester derived from a homoallylic alcohol and an acrylic acid derivative. acs.orgresearchgate.net

The Z-configured C7-C8 double bond is another critical feature addressed in retrosynthesis. This bond is commonly disconnected via a Z-selective olefination reaction, most notably a modified Horner-Wadsworth-Emmons (HWE) or Wittig reaction. nih.govrsc.orglookchem.com This disconnection simplifies the side chain into two fragments: an aldehyde and a corresponding phosphorus-stabilized ylide.

The creation of the two stereocenters represents a significant synthetic hurdle. nih.gov Retrosynthetic plans disconnect the bonds adjacent to these chiral centers, envisioning their formation through highly stereoselective reactions. One common plan disconnects the C6-C7 bond, proposing its formation through the asymmetric allylation of an aldehyde precursor, which installs the C6 stereocenter. nih.govub.eduub.edu The C9 stereocenter in the side chain is often traced back to a ketone, which can be stereoselectively reduced, or formed via the addition of a nucleophile to an aldehyde. nih.govrsc.org An alternative and innovative retrosynthesis disconnects the C9-C10 bond, planning to forge the C9 stereocenter through a novel radical-like alkylation of a chiral titanium enolate. nih.govresearchgate.netacs.org

Foundational Synthetic Approaches and Early Methodological Challenges

This compound was first isolated in 1979, but its structure was not fully elucidated until 1995 by Davies-Coleman and Rivett. nih.govlookchem.com Early investigations erroneously reported the side-chain double bond to have an E-configuration and the molecule to be optically inactive. acs.org The correct Z-geometry and the absolute configuration of the two stereocenters were later confirmed by the first total synthesis accomplished by Ramachandran. nih.govacs.org

This inaugural synthesis established a foundational strategy, employing asymmetric reduction, allylboration, and ring-closing metathesis as the key transformative steps. lookchem.comnih.gov Subsequent synthetic efforts have built upon this groundwork, introducing new methodologies and optimizing reaction sequences. A primary challenge in all synthetic endeavors has been the precise and simultaneous control of the three key structural elements: the two stereocenters and the Z-alkene. nih.gov While the construction of the 5,6-dihydropyran-2-one core is a relatively well-explored area of synthesis, the asymmetric synthesis of the decorated side chain proved to be a more formidable task. nih.govub.eduacs.org

Early and subsequent synthetic campaigns also encountered specific methodological roadblocks. For example, certain reaction steps, such as the reduction of key intermediates with reagents like diisobutylaluminium hydride (DIBALH), were found to be low-yielding or poorly reproducible, compelling chemists to devise alternative and more robust synthetic routes. nih.govresearchgate.netacs.org These challenges have spurred the development and application of more advanced and reliable stereoselective methods.

Advanced Stereoselective Methodologies in this compound Synthesis

Asymmetric Reduction Strategies

Asymmetric reduction has been a cornerstone for establishing the stereochemistry of this compound, particularly for the chiral alcohol at the C9 position. A prominent strategy involves the use of a Noyori asymmetric reduction, which converts a prochiral ketone precursor into the desired (S)-alcohol with high enantioselectivity, thereby setting the C9 stereocenter. rsc.orgrsc.orgresearchgate.net

Another powerful asymmetric method employed in foundational syntheses is the Sharpless asymmetric epoxidation. rsc.org In this approach, an achiral allylic alcohol is converted into a chiral epoxy alcohol with high enantiomeric excess. rsc.org This epoxide then serves as a versatile chiral building block, carrying the required stereochemical information forward through the subsequent synthetic steps. rsc.org

Allylboration and Chiral Induction Pathways

Asymmetric allylboration is a highly effective and frequently used method for carbon-carbon bond formation that concurrently establishes a new stereocenter. This reaction was a key component of the first asymmetric synthesis of this compound. acs.orgnih.gov Specifically, Brown's asymmetric allylation, which utilizes a chiral borane (B79455) reagent such as B-allyldiiso-2-caranylborane, reacts with an aldehyde to form a homoallylic alcohol with excellent enantioselectivity. acs.orgresearchgate.net This strategy was instrumental in setting the C6 stereocenter of the pyranone ring. acs.org

More recent and advanced syntheses have incorporated catalytic asymmetric allylation reactions, such as the Krische allylation. nih.govub.eduacs.org This methodology was successfully applied to install the C6 stereocenter, a particularly noteworthy achievement as it was performed on a sensitive Z-allylic alcohol substrate without compromising the geometry of the double bond. nih.govacs.orgnih.gov After optimization, the Krische allylation proceeded with a high diastereomeric ratio (95:5) and in excellent yield. acs.org These methods are prime examples of chiral induction, where the inherent chirality of the reagent or catalyst directs the formation of a specific stereoisomer of the product. msu.edu

Table 1: Comparison of Key Asymmetric Reactions in this compound Synthesis

| Reaction Type | Reagent/Catalyst Example | Target Stereocenter | Reference |

|---|---|---|---|

| Asymmetric Reduction | Noyori Reduction Catalyst | C9 | rsc.org, rsc.org |

| Asymmetric Allylation | Brown's B-allyldiisopinocampheylborane | C6 | researchgate.net, acs.org |

| Catalytic Allylation | Krische Iridium Catalyst | C6 | acs.org, nih.gov |

| Asymmetric Epoxidation | Sharpless Reagent (+)-DIPT | C9 Precursor | rsc.org |

Ring-Closing Metathesis (RCM) in Pyranone Ring Formation

Ring-Closing Metathesis (RCM) is the definitive and most widely adopted strategy for constructing the central α,β-unsaturated δ-lactone ring of this compound. wikipedia.org This powerful reaction creates the cyclic structure from a linear diene precursor in a single, efficient step. wikipedia.orgorganic-chemistry.org The standard synthetic sequence involves the esterification of the C6 homoallylic alcohol with acryloyl chloride to generate the required diene substrate. acs.orgresearchgate.net

The subsequent intramolecular cyclization is catalyzed by ruthenium alkylidene complexes, with the Grubbs first- and second-generation catalysts being the most commonly used. acs.orgresearchgate.netorganic-chemistry.org The reaction proceeds by forming a new double bond within the ring and releasing ethylene (B1197577) gas, which drives the reaction to completion. wikipedia.org In one reported synthesis, the use of the Grubbs II catalyst afforded the desired lactone in a high 87% yield. researchgate.net To further enhance efficiency, some synthetic routes have employed strategic variations such as temporary silicon-tethered RCM, where a silicon atom temporarily links the two reacting alkene chains to facilitate the ring-closing event. lookchem.comresearchgate.netresearchgate.net This tactic has proven effective for promoting the formation of the six-membered pyranone ring. researchgate.net

Horner-Wadsworth-Emmons Olefination for Z-Olefin Geometry Control

The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for creating the C7-C8 double bond in the side chain with the required Z-geometry. nih.govacs.org Standard HWE conditions using phosphonate (B1237965) ylides stabilized by electron-withdrawing groups typically yield the thermodynamically more stable E-olefin as the major product. organic-chemistry.org Therefore, achieving the less stable Z-isomer present in this compound necessitates the use of specially modified reagents and conditions.

To this end, syntheses have successfully employed phosphonates specifically designed to favor Z-alkene formation, such as those developed by Still and Gennari or by Ando. researchgate.netrsc.orgacs.orgrsc.org The Still-Gennari olefination, which uses a bis(trifluoroethyl)phosphonate, was a key step in several total syntheses of this compound. rsc.orgrsc.orgresearchgate.net In a highly optimized synthesis, the Ando phosphonate was utilized to achieve superior Z-selectivity. researchgate.netacs.org The optimal conditions involved treating the Ando phosphonate with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 (B118740) ether, which sequesters the potassium cation. researchgate.net This protocol furnished the target Z-olefin with an excellent selectivity of 96:4 (Z/E) and in 86% yield, demonstrating exquisite control over the olefin geometry. researchgate.net

Table 2: Z-Selective Horner-Wadsworth-Emmons (HWE) Conditions

| Phosphonate Reagent | Base / Additive | Z:E Selectivity | Reference |

|---|---|---|---|

| Ando Phosphonate | KHMDS / 18-crown-6 | 96:4 | researchgate.net |

| Still-Gennari Phosphonate | KHMDS / 18-crown-6 | (High Z-selectivity) | rsc.org, rsc.org |

| Ando Phosphonate | NaH | 87:13 | researchgate.net |

Sharpless Asymmetric Epoxidation and Jacobsen Hydrolytic Kinetic Resolution

A notable strategy for the synthesis of (+)-Umuravumbolide and its precursor, (−)-deacetylthis compound, utilizes Sharpless asymmetric epoxidation and Jacobsen's hydrolytic kinetic resolution (HKR) as key steps to introduce chirality. researchgate.net This approach begins with a commercially available starting material, pentanal. researchgate.net The Sharpless epoxidation of an allylic alcohol, derived from pentanal, establishes the first stereocenter with high enantioselectivity. researchgate.netlookchem.com

Following the epoxidation, Jacobsen's hydrolytic kinetic resolution is employed to resolve a racemic epoxide intermediate. researchgate.netyoutube.com This reaction uses a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric excess. researchgate.netyoutube.comwikipedia.org This method provides access to highly enantioenriched chiral building blocks from inexpensive racemic materials. researchgate.netwikipedia.org The kinetic resolution of terminal epoxides using this method is practical due to the use of water as a reactant and the low loading of a recyclable, commercially available catalyst. researchgate.net For instance, the HKR of a racemic terminal epoxide can yield both the unreacted epoxide and the resulting 1,2-diol with high enantiopurity. researchgate.netwikipedia.org

One synthetic route reported the use of Sharpless asymmetric epoxidation on (E)-2-heptenol to produce (2R,3R)-2,3-epoxy-1-heptanol, which was a key intermediate. researchgate.net Another synthesis employed Jacobsen's resolution to obtain a chiral secondary allylic alcohol fragment. lookchem.comcolab.ws

| Reaction | Key Reagents/Catalysts | Purpose in this compound Synthesis | Reported Efficiency |

| Sharpless Asymmetric Epoxidation | Ti(OⁱPr)₄, (+)-DET | Creation of a chiral epoxide from an allylic alcohol. researchgate.netlookchem.com | High enantioselectivity (e.g., 91% ee for (S)-3-mercapto-1-heptyl acetate (B1210297) synthesis). researchgate.net |

| Jacobsen Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex, H₂O | Resolution of a racemic terminal epoxide to provide an enantioenriched epoxide and a diol. researchgate.netyoutube.comwikipedia.org | Can achieve >98% ee for both the recovered epoxide and the diol product. wikipedia.org |

Zinc-Mediated Enantioselective Additions

An alternative approach to construct the chiral centers in this compound involves a highly enantioselective zinc-mediated addition of a protected 2-propyn-1-ol to an aldehyde. researchgate.netresearchgate.netresearchgate.net This method has been successfully applied in a stereoselective total synthesis starting from commercially available valeraldehyde. researchgate.netresearchgate.net The key step involves the addition of a zinc acetylide, generated in situ, to the aldehyde, which establishes one of the key stereocenters with high enantioselectivity. dokumen.pub This reaction is a crucial part of a synthetic strategy that also incorporates a Crimmins aldol (B89426) reaction and a Horner-Wadsworth-Emmons olefination. researchgate.netresearchgate.net

Crimmins Aldol Reactions

| Step | Reactants | Product | Yield | Diastereomeric Ratio (dr) |

| Radical Alkylation | Titanium(IV) enolate of N-acyl oxazolidinone 2, dipentanoyl peroxide | Alkylated product 3 | 87% | ≥ 97:3 |

Ando Olefination for Z-Olefin Construction

The construction of the Z-configured double bond in the side chain of this compound is a critical step that has been addressed using various olefination strategies. acs.orgnih.gov While initial attempts with Still-Gennari conditions provided modest selectivity, the Ando olefination proved to be significantly more efficient. nih.gov The Ando olefination utilizes ethyl (di-o-tolylphosphono)acetate as the Horner-Wadsworth-Emmons reagent. researchgate.net In the synthesis of this compound, the reaction of an aldehyde intermediate with this reagent in the presence of NaH in THF at -78 °C afforded the desired Z-α,β-unsaturated ester with a Z/E ratio of 96:4 and in 86% yield. nih.govresearchgate.net This high Z-selectivity is a key advantage of the Ando modification of the Horner-Wadsworth-Emmons reaction. conicet.gov.ar

| Olefination Method | Conditions | Z/E Ratio | Yield of Z-isomer |

| Still-Gennari | K₂CO₃, 18-crown-6, toluene, 0 °C | 70:30 | 60% |

| Still-Gennari (modified) | KHMDS, 18-crown-6, -78 °C | 80:20 | N/A |

| Still-Gennari (modified) | NaH, -78 °C | 87:13 | N/A |

| Ando Olefination | Ethyl (di-o-tolylphosphono)acetate, NaH, THF, -78 °C | 96:4 | 86% |

Krische Allylation Tactics

Comparative Analysis of Synthetic Route Efficiency, Stereoselectivity, and Overall Yields

Comparative Analysis of Selected this compound Synthetic Routes

| Method | Key Stereoselective Steps | Key Bond-Forming Reactions | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|---|

| Titanium(IV) Enolate Alkylation | Radical-like alkylation (dr ≥95:5); Krische allylation (dr 95:5) | Ando olefination; Ring-closing metathesis | 10 | 39% | acs.org, nih.gov, , nih.gov |

| Silicon-Tethered RCM | Asymmetric allyl boration (98% ee); Proline-catalyzed α-aminoxylation | Ring-closing metathesis (Grubbs II) | 14 | 22% | , researchgate.net |

| Proline-Catalyzed α-Aminoxylation | Proline-catalyzed α-aminoxylation (85% ee) | Stille cross-coupling | 12 | 17% | |

| Jacobsen Resolution / RCM | Jacobsen's hydrolytic kinetic resolution | Wadsworth-Emmons olefination; Silyl-tethered RCM | 8 (longest linear) | 12.1% | lookchem.com |

| Noyori Reduction / Olefination | Noyori asymmetric reduction | Alkynylation; Still-Gennari olefination | - | - | rsc.org, researchgate.net |

| Sharpless Epoxidation / HKR | Sharpless asymmetric epoxidation; Jacobsen's HKR | Yamaguchi oxirane opening | - | - | researchgate.net, researchgate.net |

Biological Activity and Preclinical Mechanistic Investigations of Umuravumbolide

In Vitro Antimicrobial Research of Umuravumbolide

Antibacterial Spectrum and Efficacy Studies against Foodborne Pathogens

This compound has demonstrated moderate antibacterial activity against a range of foodborne pathogens. In a study utilizing a microdilution method, this compound, isolated from the ethyl acetate (B1210297) extract of Tetradenia riparia leaves, was tested against eight foodborne bacterial pathogens. nih.govresearchgate.netsci-hub.se The tested pathogens included Gram-negative bacteria such as Shigella sonnei, Shigella flexneri, Salmonella enterica subsp. enterica, and Escherichia coli, as well as Gram-positive bacteria like Micrococcus luteus, Staphylococcus aureus, Enterococcus faecalis, and Listeria innocua. nih.govsci-hub.se

The results indicated that this compound exhibited moderate activity, with 50% inhibitory concentration (IC50) values ranging from 176.1 to 521.4 μg/mL across the tested bacteria. nih.govresearchgate.netsci-hub.se Notably, its potency was more pronounced against Gram-positive bacteria. For instance, the IC50 value against Micrococcus luteus was 176.1 μg/mL, and against Staphylococcus aureus, it was 251.5 μg/mL. sci-hub.se The activity against the tested Gram-negative bacteria was generally lower. crapc.dz

Table 1: Antibacterial Activity of this compound against Foodborne Pathogens

| Bacterial Strain | Gram Stain | IC50 (μg/mL) |

|---|---|---|

| Shigella sonnei | Negative | Not Determined |

| Shigella flexneri | Negative | 253 |

| Salmonella enterica | Negative | Not Determined |

| Escherichia coli | Negative | Not Determined |

| Micrococcus luteus | Positive | 176 |

| Staphylococcus aureus | Positive | 252 |

| Enterococcus faecalis | Positive | 252 |

| Listeria innocua | Positive | 521 |

Data sourced from a study evaluating the antibacterial efficacy of compounds from Tetradenia riparia. crapc.dz

Antifungal Spectrum and Efficacy Studies

Information regarding the specific antifungal spectrum and efficacy of this compound against Candida albicans, Cryptococcus neoformans, and Sclerotium rolfsii is not available in the provided search results.

Research on Anti-biofilm Formation Activity

While the broader study that isolated this compound also investigated antibiofilm activity, the specific contribution of this compound to the observed effects was not detailed. nih.govsci-hub.se The research highlighted the bactericidal and antibiofilm properties of another compound, 8(14),15-sandaracopimaradiene-7alpha, 18-diol, isolated from the same plant. nih.govsci-hub.se

In Vitro Anticancer Research of this compound

Cytotoxicity Evaluation against Human Tumor Cell Lines

There is no specific information available in the provided search results regarding the cytotoxicity of this compound against the human tumor cell lines HeLa, MDA-MB-231, MCF7, and A549.

Exploration of Mechanistic Aspects of Antiproliferative Effects

The potential antiproliferative effects of this compound are thought to be linked to its chemical structure, specifically the presence of an α,β-unsaturated lactone. This functional group can act as a Michael acceptor, a characteristic that is often associated with the biological activity of various compounds. The ability to participate in Michael addition reactions allows such compounds to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, thereby potentially modulating their function and inducing cellular responses like apoptosis. However, direct experimental evidence from the provided search results to confirm these specific mechanistic aspects for this compound is not available.

Research into this compound's Potential as a Plant Growth Inhibitor

This compound belongs to a class of natural products known as 6-substituted 5,6-dihydro-α-pyrones. acs.org This group of compounds, isolated from various plant species, has been identified as possessing a wide array of biological activities. acs.org Among the potential applications suggested by scientific research is their role as plant growth inhibitors. acs.orgresearchgate.net The structural characteristics of α,β-unsaturated δ-lactones, a key feature of this compound, are associated with various biological functions, including the inhibition of plant growth. researchgate.net While specific studies focusing exclusively on this compound's plant growth inhibition are not detailed, its classification within this bioactive group of compounds suggests it as a candidate for such activity. acs.org

Investigations into this compound's Role as an Insect Antifeedant

The potential of this compound and its related α-pyrone structures as insect antifeedants has been a subject of scientific interest. acs.org Natural products containing the 6-substituted 5,6-dihydro-α-pyrone framework are recognized for a range of biological applications, including serving as antifeedants against insects. acs.orgresearchgate.net This suggests that compounds like this compound may deter feeding in various insect species. acs.orgdntb.gov.ua Phytochemical studies and evaluations of insecticidal activity have explored compounds structurally related to this compound for their antifeedant properties.

Studies on this compound and 4-Hydroxypyrone Core Structures in HIV Protease Inhibition

A promising area of therapeutic research for HIV infection involves the inhibition of the viral protease enzyme, which is essential for the maturation of the virus. researchgate.netresearchgate.netmdpi.com While many potent inhibitors are peptide-derived, their clinical use can be limited by poor pharmacokinetics. researchgate.net This has spurred growing interest in small, nonpeptidic HIV protease inhibitors. researchgate.net

The 4-hydroxypyrone chemical structure has emerged as a significant lead in this area. researchgate.netresearchgate.net Screening efforts identified 4-hydroxypyrones as a class of competitive inhibitors, with the 4-hydroxypyrone ring acting as the key pharmacophore. researchgate.netresearchgate.net Subsequent research has utilized the 4-hydroxy-5,6-dihydropyrone template as a flexible scaffold to design potent active site inhibitors of HIV protease. nih.gov

Compounds with an α,β-unsaturated δ-lactone structure, such as this compound, are known to inhibit HIV protease. researchgate.netresearchgate.net The design and synthesis of novel 4-hydroxypyrone derivatives have led to compounds displaying significant antiviral activities in cell-based assays. nih.gov For instance, the introduction of an alpha-naphthylmethyl group to the 5,6-dihydropyran-2-one core resulted in a compound with an EC₅₀ value of 1.7 µM and a therapeutic index of 46 in SIV-infected CEM cells. nih.gov This line of research highlights the potential of the core structure of this compound in the development of novel HIV-1 protease inhibitors. nih.govnih.gov

Antioxidant Activity Evaluation of this compound

The antioxidant potential of this compound and related α-pyrones has been evaluated through various scientific assays. These studies aim to determine the capacity of these compounds to neutralize free radicals and mitigate oxidative stress in biological systems.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to assess the antioxidant activity of chemical compounds. nih.gov This method measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. nih.gov

A study evaluating the DPPH radical scavenging activity of α-pyrones isolated four known compounds, including this compound and deacetylthis compound. researchgate.net The results indicated that these phytochemicals possess antioxidant potential. researchgate.net Specifically, deacetylthis compound demonstrated notable activity in scavenging DPPH free radicals. researchgate.net The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals. mdpi.com

Table 1: DPPH Radical Scavenging Activity of this compound-related Compounds

| Compound | IC₅₀ (µg/mL) | Source |

| Deacetylthis compound | 0.24 | researchgate.net |

To understand the antioxidant effects in a more biologically relevant context, studies are conducted using cell cultures, such as the murine macrophage cell line RAW 264.7. nih.govplos.org These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory and oxidative response. plos.orgbiomolther.org The ability of a compound to reduce the production of reactive oxygen species (ROS) within these cells is a measure of its cellular antioxidant activity. biomolther.org

Research on crude extracts from Tetradenia riparia, the plant from which this compound is isolated, has demonstrated antioxidant activity in RAW 264.7 macrophage cultures. nih.gov The study assessed the inhibition of ROS, showing that the extracts could effectively reduce oxidative stress in this cellular model. nih.gov The crude leaf extract, in particular, showed a high level of inhibition. nih.gov These findings suggest that the phytochemicals present in the extract, which include this compound, contribute to cellular antioxidant effects. nih.gov

Table 2: Cellular Antioxidant Activity of Tetradenia riparia Extracts in RAW 264.7 Macrophages

| Sample Type | Plant Part | ROS Inhibition (%) | Source |

| Crude Extract | Leaves | 82 | nih.gov |

| Essential Oil | Leaves | 64 | nih.gov |

Advanced Research Perspectives and Future Directions for Umuravumbolide

Computational Chemistry and Chemoinformatics in Umuravumbolide Research

Computational methods are becoming increasingly vital in natural product research, offering pathways to predict bioactivity, understand mechanisms of action, and guide the synthesis of more effective analogues. For this compound, these in silico approaches are pivotal in mapping its therapeutic potential.

Structure-Activity Relationship (SAR) Studies via Molecular Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. By comparing the activity of this compound with its natural analogues, researchers can identify key functional groups responsible for its effects.

A study evaluating the antioxidant potential of this compound and its derivatives provides a clear example of SAR. The radical scavenging activity of this compound was compared to its related compounds, deacetylthis compound and deacetylboronolide, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The results demonstrated that deacetylthis compound exhibited significantly higher antioxidant activity than this compound itself. mdpi.com This suggests that the acetyl group in this compound may hinder its radical scavenging ability and that the presence of a free hydroxyl group is crucial for this specific bioactivity.

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | IC₅₀ (µg/mL) for DPPH Radical Scavenging |

| This compound | 55.7 ± 0.027 |

| Deacetylthis compound | 0.24 ± 0.0002 |

| Deacetylboronolide | 24 ± 0 |

| Data sourced from Molecules (2019). mdpi.com |

Molecular modeling can further expand on these experimental findings. By creating 3D models of these molecules and their potential targets, researchers can simulate interactions and calculate binding energies, providing a theoretical basis for the observed differences in activity.

In Silico Screening for Novel Pharmacological Targets

While experimental screens have identified antimicrobial and antioxidant effects, the full range of this compound's pharmacological targets remains largely unexplored. In silico screening, including molecular docking and virtual screening, offers a rapid and cost-effective method to test this compound against vast libraries of known biological targets. scribd.commdpi.com

For instance, a computational study on other compounds isolated from Tetradenia riparia utilized molecular docking to predict their interaction with enzymes like Staphylococcus aureus sortase A (a bacterial virulence factor), human cyclooxygenase-2 (an inflammation marker), and Leishmania infantum trypanothione (B104310) reductase (an antiparasitic target). nih.gov A similar approach could be applied to this compound. By docking its structure into the active sites of various receptors, enzymes, and proteins, novel potential targets could be identified. nih.gov This process can generate new hypotheses for its mechanism of action, which can then be validated through targeted in vitro and in vivo experiments. This is a promising future direction, as dedicated in silico screening studies focused specifically on this compound are not yet widely published.

Biosynthetic Pathway Elucidation of this compound in Tetradenia riparia

This compound is a secondary metabolite produced by the medicinal plant Tetradenia riparia, a member of the Lamiaceae family. sci-hub.se The biosynthesis of such complex natural products involves a series of enzyme-catalyzed reactions. While the complete pathway for this compound has not been fully elucidated, it is understood to be a diterpenoid lactone, likely derived from the abietane (B96969) diterpene family. mdpi.com

The general biosynthesis of abietane diterpenes in plants, particularly within the Lamiaceae family, begins in the plastid with the 2-methyl-D-erythritol-4-phosphate (MEP) pathway. frontiersin.orgnih.gov This pathway produces the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These units are combined to form geranylgeranyl pyrophosphate (GGPP), the C20 precursor to all diterpenes. frontiersin.orgnih.gov

The key steps in forming the abietane skeleton involve:

Cyclization: GGPP is cyclized by a diterpene synthase, typically a copalyl diphosphate synthase (CPPS), to form an intermediate like copalyl diphosphate. frontiersin.orgnih.gov

Further Rearrangement: A second enzyme, such as a miltiradiene (B1257523) synthase, converts this intermediate into the foundational tricyclic abietane hydrocarbon skeleton. frontiersin.org

Oxidation: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (CYPs), decorates the skeleton with hydroxyl groups and other functionalities. mdpi.comacs.orgnih.gov It is through these oxidative modifications and subsequent lactone ring formation that the final structure of this compound is likely achieved.

Research has shown that these biosynthetic activities occur in the foliar trichomes (leaf hairs) of T. riparia. nih.gov Pinpointing the specific genes and enzymes (diTPS, P450s) responsible for converting GGPP into this compound is a critical area for future research, which could enable its production in engineered microbial systems.

Rational Design and Synthesis of Novel this compound Analogues for Enhanced Bioactivity

The chemical synthesis of this compound not only confirms its structure but also opens the door for creating novel analogues with potentially improved biological activity, stability, or selectivity. Several research groups have reported total syntheses of this compound, employing different strategic approaches.

One efficient stereoselective synthesis utilized key reactions such as Jacobsen resolution, Wadsworth-Emmons olefination, and a silyl-tethered ring-closing metathesis (RCM) to construct the core 5,6-dihydro-α-pyrone structure. Another synthetic approach started from valeraldehyde, using a zinc-mediated addition and a syn-aldol reaction as critical steps. sci-hub.se

These synthetic routes provide a platform for the rational design of new analogues. Based on SAR data mdpi.com, modifications can be targeted to specific parts of the molecule. For example:

Modifying the Acetyl Group: Given that deacetylthis compound shows stronger antioxidant activity, synthesizing analogues with different ester groups or replacing the acetyl with other functionalities could modulate this and other bioactivities. mdpi.com

Altering the Alkyl Chain: The side chain can be shortened, lengthened, or branched to probe its importance for target binding and cell permeability.

Modifying the Lactone Ring: The α,β-unsaturated δ-lactone is a reactive pharmacophore. Opening the ring or altering its substituents could lead to compounds with different mechanisms of action or improved safety profiles.

By combining synthetic chemistry with the bioactivity data from these new analogues, a deeper understanding of the pharmacophore can be achieved, guiding the development of more potent and specific therapeutic agents.

Integration of this compound into Broader Natural Product Drug Discovery Platforms

Natural products remain a cornerstone of drug discovery, providing structurally diverse and biologically active lead compounds. This compound, isolated from Tetradenia riparia, a plant with a long history of use in traditional African medicine for treating infections, is a prime example of a compound identified through an ethnopharmacological approach. sci-hub.senih.gov

The integration of this compound into modern drug discovery platforms can occur in several ways:

High-Throughput Screening (HTS): As a purified compound, this compound can be added to large chemical libraries and screened against hundreds or thousands of biological targets simultaneously. This unbiased approach can uncover unexpected activities and new therapeutic applications beyond its known antimicrobial effects.

Lead Compound for Medicinal Chemistry: The structure of this compound, particularly its α,β-unsaturated δ-lactone moiety, serves as a valuable scaffold for medicinal chemists. sci-hub.se Its known synthetic routes allow for the creation of focused libraries of analogues for SAR studies, as described previously.

Fragment-Based Drug Discovery (FBDD): Smaller structural components of this compound could be used in FBDD campaigns. This technique uses small, low-complexity molecules (fragments) that bind weakly to a target, which are then grown or combined to create a high-affinity lead.

Phytochemical Synergy Studies: The efficacy of traditional medicine often relies on the synergistic interaction of multiple compounds within an extract. scribd.com Research platforms can investigate how this compound interacts with other phytochemicals from T. riparia, such as 8(14),15-sandaracopimaradiene-7α,18-diol, to see if combination therapies offer enhanced efficacy or reduced toxicity. sci-hub.se

By leveraging these platforms, the full therapeutic potential of this compound can be systematically explored and translated into viable drug candidates.

Comprehensive Pharmacological Target Identification and Validation Beyond Initial Screenings

Initial studies have successfully identified that this compound possesses antimicrobial activity against various pathogens. Bioassay-guided isolation from T. riparia extracts revealed its activity against a panel of foodborne bacteria. sci-hub.se

A study evaluated its inhibitory effects on both Gram-positive and Gram-negative bacteria. While its activity was moderate compared to other compounds isolated from the same plant, it demonstrated a measurable effect, validating its role as an antimicrobial agent. sci-hub.se

Table 2: Antimicrobial Activity of this compound (IC₅₀ in µg/mL)

| Bacterial Strain | Type | IC₅₀ (µg/mL) |

| Shigella sonnei | Gram-negative | >500 |

| Shigella flexneri | Gram-negative | 208.8 ± 17.6 |

| Salmonella enterica | Gram-negative | >500 |

| Escherichia coli | Gram-negative | >500 |

| Micrococcus luteus | Gram-positive | 176.1 ± 13.9 |

| Staphylococcus aureus | Gram-positive | 521.4 ± 35.5 |

| Enterococcus faecalis | Gram-positive | >500 |

| Listeria innocua | Gram-positive | >500 |

| Data sourced from Journal of Ethnopharmacology (2021). sci-hub.se |

Beyond these initial findings, a comprehensive approach is needed to identify and validate the specific molecular targets through which this compound exerts its effects. This involves moving from broad phenotypic screens (e.g., bacterial growth inhibition) to specific molecular assays. Potential future directions include:

Affinity-Based Proteomics: Techniques like affinity chromatography using immobilized this compound can be used to "pull down" binding proteins from cell lysates, allowing for their identification by mass spectrometry.

Genetic and Genomic Approaches: In microorganisms, generating resistant mutants and sequencing their genomes can reveal mutations in the target protein or pathway. Similarly, transcriptomic or proteomic profiling of treated cells can highlight pathways that are significantly perturbed by the compound.

Enzymatic and Binding Assays: Once putative targets are identified through computational or proteomic methods, their interaction with this compound must be validated. This involves expressing and purifying the target protein and performing direct binding assays (e.g., Surface Plasmon Resonance) or functional enzymatic assays to confirm inhibition and determine binding kinetics.

Given that the α-pyrone chemical class is associated with a wide range of biological activities, including antifungal, cytotoxic, and anti-inflammatory effects, it is plausible that this compound interacts with multiple targets. researchgate.net A thorough validation process is essential to build a complete pharmacological profile and advance its development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.